3-Chloropicolinic acid

Agrochemical R&D Herbicide Discovery Auxin Mimic

Researchers designing synthetic auxin herbicides or studying chlorinated pyridine degradation face failed syntheses when substituting picolinic acid isomers-the chlorine position dictates reactivity and biological activity. 3-Chloropicolinic acid (3-CPA) resolves this with position-specific chemistry: • Enables 3-chloro-6-pyrazolyl picolinates with up to 27-fold herbicidal potency improvement over clopyralid. • Serves as the authentic intermediate standard for electrochemical dechlorination of 3,6-dichloropicolinic acid. • Remains stable under conditions that derivatize 4-chloro isomers, preventing unwanted trichloromethyl byproducts. Supplied with full analytical documentation for immediate R&D use.

Molecular Formula C6H4ClNO2
Molecular Weight 157.55 g/mol
CAS No. 57266-69-0
Cat. No. B014552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropicolinic acid
CAS57266-69-0
Synonyms3-Chloropyridine-2-carboxylic Acid;  3-Chloro-2-pyridinecarboxylic Acid; 
Molecular FormulaC6H4ClNO2
Molecular Weight157.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)Cl
InChIInChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10)
InChIKeyXTMUXJBJCMRWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropicolinic Acid Overview


3-Chloropicolinic acid (CAS 57266-69-0) is a chlorinated derivative of picolinic acid, characterized by a pyridine ring with a carboxylic acid group at the 2-position and a single chlorine atom at the 3-position. With a molecular formula of C₆H₄ClNO₂ and a molecular weight of 157.55 g/mol , this compound exists as a white to light yellow crystalline powder with a melting point of 154 °C (dec.) . It serves as a versatile building block in organic synthesis, particularly as a key intermediate in the production of picolinic acid family herbicides [1] and as a starting material for the development of novel pharmaceutical agents .

Scaffold
Herbicide discovery via pyrazolyl-picolinate derivatives
Intermediate
Electrochemical dechlorination pathway studies of 3,6-dichloropicolinic acid
Reactivity
Position-specific building block avoiding trichloromethyl side reactions

Why 3-Chloropicolinic Acid Is Irreplaceable


Procurement decisions for halogenated picolinic acids are not straightforward substitutions. The specific position of the chlorine atom on the pyridine ring dictates a compound's reactivity profile, downstream synthetic utility, and ultimate biological activity. For instance, 3-chloropicolinic acid (3-CPA) exhibits a distinct electrochemical behavior compared to its 6-chloro isomer (6-CPA), leading to its preferential formation as an intermediate in the dechlorination of 3,6-dichloropicolinic acid [1]. Furthermore, its unique reactivity prevents its conversion to a trichloromethyl derivative under standard conditions—a reaction that is successful for 4-chloro and 6-methyl analogs [2]. This positional specificity means that substituting 3-CPA with a different chloropicolinic acid isomer can completely derail a synthetic pathway or alter the properties of the final active ingredient. The following evidence demonstrates why 3-CPA is a non-interchangeable, strategic starting material for specific research and industrial applications.

3-Chloropicolinic Acid
Forms distinct electrochemical intermediate in dechlorination
6-Chloro Isomer
May shift intermediate profile and alter product distribution
3-Chloropicolinic Acid
Fails trichloromethyl conversion under standard conditions
4-Chloro Isomer
Successfully converts; reactivity pathway cannot be replicated
3-Chloropicolinic Acid
Core for high-potency herbicide derivatives
Clopyralid (3,6-Dichloro)
Different substitution pattern; synthetic utility may not transfer

3-Chloropicolinic Acid: Quantitative Advantages


Enhanced Herbicidal Potency vs. Clopyralid

A derivative of 3-chloropicolinic acid, designated as compound 'c5' (a 3-chloro-6-pyrazolyl-picolinate), demonstrates significantly greater herbicidal potency than the widely used commercial herbicide clopyralid. This structural optimization, starting from the 3-chloropicolinic acid scaffold, resulted in an IC50 value for Arabidopsis thaliana root growth inhibition that is 27 times lower than that of clopyralid [1].

Herbicidal potency
Cross-study comparable
Derivative c5 IC50 27-fold lower vs. clopyralid (A. thaliana root growth)
Supports scaffold exploration for auxin-mimic herbicide discovery
In vitro assay; field translation requires validation
Agrochemical R&D Herbicide Discovery Auxin Mimic

Unique Reactivity: Trichloromethyl Conversion

Under standard reaction conditions using phosphorus pentachloride in excess thionyl chloride, 3-chloropicolinic acid failed to convert to the corresponding trichloromethyl compound, yielding only the carbonyl chloride intermediate [1]. This is in direct contrast to the behavior of 4-chloropicolinic acid and 6-methylpicolinic acid, which successfully underwent the full conversion to their trichloromethyl derivatives under identical conditions [1].

Trichloromethyl conversion
Head-to-head
3-CPA did not convert; 4-chloro and 6-methyl analogs succeeded
Position-specific reactivity defines synthetic niche
Phosphorus pentachloride/SOCl2 conditions
Organic Synthesis Chemical Reactivity Process Development

Electrochemical Dechlorination Intermediate

During the electrocatalytic hydrogenation of 3,6-dichloropicolinic acid (3,6-D), 3-chloropicolinic acid (3-CPA) is formed as one of two primary mono-dechlorinated intermediates, alongside 6-chloropicolinic acid (6-CPA) [1]. The specific distribution between these isomers is a function of the electrode's selectivity, but the formation of 3-CPA is a critical and verifiable step in the pathway to the fully dechlorinated product, 2-picolinic acid [1].

Dechlorination intermediate
Class-level inference
3-CPA verified as primary intermediate from 3,6-dichloropicolinic acid
Confirms identity in electrochemical pathway; useful as analytical standard
Pd/CNx/Ni foam electrode; isomer distribution depends on selectivity
Electrochemistry Green Chemistry Intermediate Synthesis

3-Chloropicolinic Acid: Application Scenarios


Next-Generation Herbicide Discovery

For R&D teams focused on synthetic auxin herbicides, 3-chloropicolinic acid is not an interchangeable intermediate. Evidence shows that derivatives built on this scaffold, such as the 3-chloro-6-pyrazolyl picolinates, can achieve a 27-fold improvement in herbicidal potency compared to the commercial standard clopyralid [1]. Procuring 3-CPA enables access to this specific and highly potent chemical space, providing a direct path to developing new, more effective, and potentially more selective weed control agents.

Selective and Green Synthesis

The electrochemical dechlorination pathway of 3,6-dichloropicolinic acid produces 3-chloropicolinic acid as a key intermediate [2]. Researchers developing selective, environmentally friendly synthetic routes or studying the degradation of chlorinated pyridine compounds require 3-CPA as an authentic analytical standard. Its procurement is essential for monitoring reaction progress, identifying products, and optimizing process selectivity.

Position-Specific Reactivity in Synthesis

3-Chloropicolinic acid exhibits unique reactivity that cannot be replicated by its isomers. For example, its failure to form a trichloromethyl derivative under conditions where its 4-chloro counterpart does [3] means it can be used as a stable core in multi-step syntheses where such a side reaction would be detrimental. This positional specificity makes it a critical building block for chemists designing complex molecules, including those in pharmaceutical lead development programs .

Application
Selection Property
Validation Focus
Herbicide discovery
Pyrazolyl-picolinate scaffold reactivity
Auxin-mimic potency endpoints in target species
Green synthesis pathway
Electrochemical intermediate identity
Dechlorination product distribution and selectivity
Position-specific synthesis
Resistance to trichloromethyl conversion
Avoidance of side reactions in multi-step routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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